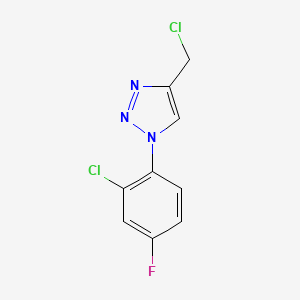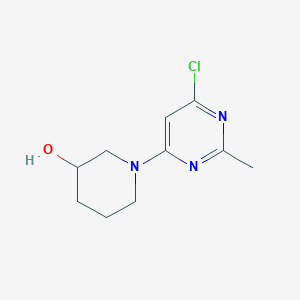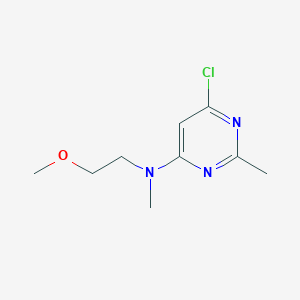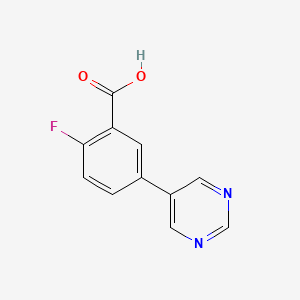![molecular formula C9H7BrFN3O B1467456 [1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248968-81-1](/img/structure/B1467456.png)
[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
説明
“[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromo-fluoro phenyl group, which is a phenyl ring (a six-membered aromatic ring) substituted with a bromine atom and a fluorine atom .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied . These studies often involve techniques such as X-ray crystallography, which can provide detailed information about the arrangement of atoms in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, 2-(2-Bromo-4-fluorophenyl)acetonitrile has a density of 1.7±0.1 g/cm3 .科学的研究の応用
Crystal Structure Analysis and Inhibition Activity
One of the primary applications of triazole derivatives, similar to the compound , involves the analysis of their crystal structures and evaluation of their biochemical activities. For instance, compounds like (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol have been reported to exhibit mild α-glycosidase inhibition activity. The detailed crystallographic analysis highlights their relatively flat structures, contrasting with other compounds that exhibit a "V" shape, indicating a potential structure-activity relationship that could be exploited for designing inhibitors or other biologically active molecules (Gonzaga et al., 2016).
Antimicrobial Activity
Some triazole derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of triazole compounds in developing new antimicrobial agents. These studies focus on novel compounds synthesized from precursors with similar structures to the compound of interest, revealing their efficacy against a range of bacterial and fungal pathogens (Nagamani et al., 2018).
Synthesis and Structural Characterization
The synthesis and structural characterization of triazole compounds, including those with fluorophenyl groups, are crucial for understanding their potential applications in medicinal chemistry and materials science. These studies provide insights into the molecular configurations, intermolecular interactions, and the overall stability of the compounds, which are essential for their practical applications (Kariuki et al., 2021).
Catalyst and Reaction Mechanism Studies
Triazole compounds have been explored as catalysts in chemical reactions, highlighting their versatility and potential in synthetic chemistry. Research on tris(triazolyl)methanol-Cu(I) structures, for example, demonstrates their effectiveness in catalyzing Huisgen 1,3-dipolar cycloadditions, a reaction crucial for creating a wide range of cyclic compounds. These studies not only reveal the catalytic potential of triazole derivatives but also contribute to the development of more efficient and environmentally friendly synthetic routes (Ozcubukcu et al., 2009).
特性
IUPAC Name |
[1-(2-bromo-4-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3O/c10-8-3-6(11)1-2-9(8)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVJRCODWURNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1467374.png)
![4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole](/img/structure/B1467375.png)
![4-(chloromethyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467376.png)
![[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467378.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1467383.png)
amine](/img/structure/B1467384.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1467386.png)
![4-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467387.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467389.png)



![6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1467396.png)
